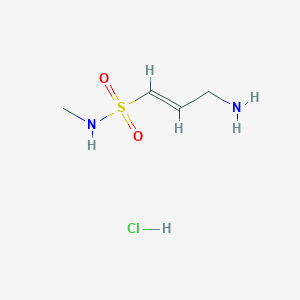

(1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

(E)-3-amino-N-methylprop-1-ene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-6-9(7,8)4-2-3-5;/h2,4,6H,3,5H2,1H3;1H/b4-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUILZPVTFZSISK-VEELZWTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methylprop-1-ene-1-sulfonamide with an amine source in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and sulfonamide groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs, therapeutic classes, and analytical methodologies:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Uniqueness: Unlike the evidence compounds, (1E)-3-amino-N-methylprop-1-ene-1-sulfonamide HCl features a sulfonamide group and a conjugated alkene, which are absent in the compared hydrochlorides. This suggests divergent reactivity and target specificity, as sulfonamides often interact with enzymes like carbonic anhydrase or dihydropteroate synthase .

Amine Functionalization : The primary amine in the target compound contrasts with the tertiary/secondary amines in memantine, amitriptyline, and dosulepin. This difference may affect solubility, bioavailability, and receptor binding kinetics.

Table 2: Analytical Methodologies for Hydrochloride Salts

Relevance to the Target Compound:

- The RP-HPLC methods validated for amitriptyline and dosulepin could be adapted for analyzing (1E)-3-amino-N-methylprop-1-ene-1-sulfonamide HCl, given their shared hydrochloride salt formulation and amine functionality.

- Spectrophotometric quantification (as used for memantine ) may require optimization due to the sulfonamide group’s distinct UV absorption profile.

Biological Activity

(1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride, commonly referred to as 3-amino-N-methylpropane-1-sulfonamide, is a sulfonamide compound notable for its structural features, including a sulfonamide functional group and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-amino-N-methylpropane-1-sulfonamide is with a molecular weight of approximately 177.3 g/mol. The presence of both the amino and sulfonamide groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.3 g/mol |

| Functional Groups | Amino, Sulfonamide |

The biological activity of sulfonamides, including 3-amino-N-methylpropane-1-sulfonamide, primarily stems from their ability to inhibit bacterial enzymes involved in folic acid synthesis. Specifically, they act as competitive inhibitors of dihydropteroate synthetase, an enzyme critical for the production of folate in bacteria. This inhibition disrupts bacterial growth and replication, thereby exhibiting antibacterial effects against a range of gram-positive and gram-negative bacteria .

Antibacterial Activity

Research has demonstrated that compounds with sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that 3-amino-N-methylpropane-1-sulfonamide displays potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition are critical metrics used to evaluate this activity.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of 3-amino-N-methylpropane-1-sulfonamide against common pathogens:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 7.81 | 31 ± 0.12 |

| S. aureus | 15.62 | 25 ± 0.10 |

| Klebsiella pneumoniae | 15.62 | 22 ± 0.08 |

These results indicate that the compound is nearly as effective as established antibiotics like ciprofloxacin .

Binding Interactions

Studies have indicated that 3-amino-N-methylpropane-1-sulfonamide can effectively bind to active sites on target proteins, inhibiting their function through competitive inhibition mechanisms similar to other sulfonamides. This binding capability underscores the compound's potential in drug design and development.

Applications in Medicinal Chemistry

The unique combination of functional groups in 3-amino-N-methylpropane-1-sulfonamide allows for enhanced interactions with biological targets, making it a valuable candidate for various medicinal applications. Its structural modifications can lead to improved efficacy against resistant bacterial strains or novel therapeutic uses.

Q & A

Q. How can researchers optimize the synthesis of (1E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

- Reagent selection : Use sodium borohydride for selective reduction of intermediates under mild conditions (methanol/ethanol) to avoid side reactions .

- Temperature control : Maintain acidic conditions during oxidation steps (e.g., hydrogen peroxide) to stabilize reactive intermediates .

- Catalyst screening : Test bases like triethylamine to enhance substitution reactions with amines or thiols .

Purification can employ gradient recrystallization or preparative HPLC, as suggested for structurally similar hydrochloride salts in industrial-scale syntheses .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Analyze proton environments (e.g., δ 1.58–2.86 ppm for aliphatic protons, δ 10.28 ppm for sulfonamide NH in DMSO-d6) .

- IR : Identify functional groups (e.g., 3387 cm⁻¹ for N-H stretch, 1151 cm⁻¹ for sulfonamide S=O) .

- Mass spectrometry : Confirm molecular weight via m/z 376.3 (M+H)+ .

Cross-validate with elemental analysis to verify stoichiometry .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–100°C to detect decomposition.

- pH sensitivity : Test solubility and degradation in buffers (pH 3–10) over 24–72 hours .

- Light exposure : Monitor UV-vis spectral changes under controlled illumination to identify photodegradation products .

Q. What purification strategies are effective for isolating high-purity samples of this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- Column chromatography : Employ silica gel with eluents like dichloromethane:methanol (9:1) to separate polar impurities .

- Ion-exchange resins : Remove residual salts by passing the crude product through a Dowex® H+ resin .

Q. Which solvents and reaction conditions minimize side reactions during derivatization?

Methodological Answer:

- Solvent selection : Use aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitutions to avoid proton interference .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amino group .

- Low-temperature protocols : Perform reactions at 0–5°C to stabilize reactive intermediates like ene-sulfonamides .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

- Kinetic profiling : Monitor reaction rates via stopped-flow UV-vis spectroscopy under pseudo-first-order conditions .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and electron density maps for the sulfonamide moiety .

- Isotopic labeling : Incorporate ¹⁵N or ²H in the amino group to track metabolic pathways in in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .

- Triangulation : Cross-reference LC-MS/MS data with fluorescence-based activity assays to confirm target engagement .

- Batch variability analysis : Test multiple synthetic batches to isolate impurities affecting bioactivity (e.g., via HPLC-ELSD) .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins on gold TFGA arrays to measure binding kinetics (ka/kd) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-EM : Resolve binding conformations at near-atomic resolution for membrane-associated targets .

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

Methodological Answer:

- Containment : Use fume hoods with HEPA filters and one-way valves for respiratory protection during lyophilization .

- Emergency measures : Administer oxygen via a pocket mask if inhalation occurs, and rinse eyes with 0.9% saline for 15 minutes .

- Waste disposal : Neutralize acidic residues with 10% sodium bicarbonate before incineration .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

- Forced degradation : Expose the compound to heat, light, and hydrolysis, then quantify degradation products via UPLC-PDA .

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile to detect sub-0.1% impurities .

- Method robustness testing : Vary flow rates (±0.1 mL/min) and column temperatures (±2°C) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.